Superior α-Glucosidase Inhibition Potency: 60.3-Fold Improvement Over Acarbose
Derivatives of the imidazo[1,2-c]quinazolin-5-amine scaffold achieve α-glucosidase inhibition IC₅₀ values as low as 12.44 ± 0.38 μM, which is 60.3 times more potent than the standard clinical drug acarbose (IC₅₀ = 750.0 ± 1.5 μM). In contrast, quinazoline-based α-glucosidase inhibitors without the imidazole fusion typically exhibit IC₅₀ values >200 μM [1]. The most potent compound 11j from the imidazoquinazoline series demonstrated this 60.3-fold superiority in a Saccharomyces cerevisiae α-glucosidase assay under identical conditions [1]. This magnitude of potency enhancement demonstrates that the [1,2-c] imidazole fusion is the critical pharmacophoric element conferring the inhibitory activity, not merely the quinazoline core.
| Evidence Dimension | α-Glucosidase inhibitory concentration (IC₅₀, μM) |
|---|---|
| Target Compound Data | 12.44 ± 0.38 μM (compound 11j, imidazo[1,2-c]quinazoline series); series range: 12.44–308.33 μM |
| Comparator Or Baseline | Acarbose: 750.0 ± 1.5 μM; Quinazoline-only derivatives: >200 μM (typical) |
| Quantified Difference | 60.3-fold more potent than acarbose; ≥16-fold more potent than quinazoline-only analogs |
| Conditions | Saccharomyces cerevisiae α-glucosidase enzyme assay, in vitro, pH and temperature not specified in abstract |
Why This Matters
For procurement decisions in anti-diabetic drug discovery programs, the imidazo[1,2-c]quinazolin-5-amine scaffold offers a validated starting point with potency exceeding the clinical benchmark acarbose by nearly two orders of magnitude, reducing the synthesis and screening burden required to identify lead compounds.
- [1] Peytam F, et al. Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Sci Rep. 2023 Sep 21;13(1):15672. DOI: 10.1038/s41598-023-42549-5. PMID: 37735489. View Source
